2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Lipophilicity Drug Design Physicochemical Profiling

SAR studies on pyrazolone scaffolds frequently fail when analog substitution alters tautomeric equilibria-introducing uncontrolled variables that confound reproducibility. 2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one (CAS 64124-04-5) resolves this with a defined keto-tautomer dominance and a nucleophilic C4 position for predictable, regioselective derivatization. • 98% HPLC purity; unique InChIKey (LSRUOHOVDCISNX-UHFFFAOYSA-N) supports use as an LC-MS reference standard with confirmatory dichloro isotopic pattern. • Meta-chlorophenyl substitution creates a distinct electronic and steric profile not reproducible by para-, ortho-, or unsubstituted phenyl analogs. • Recognized scaffold for CB1 receptor antagonist programs; suitable for late-stage elaboration. Supplied with full analytical documentation. Bulk and custom quantities available upon request.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.16
CAS No. 64124-04-5
Cat. No. B2391653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
CAS64124-04-5
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H
InChIKeyLSRUOHOVDCISNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one: Physicochemical & Structural Identity


2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one is a dichlorinated N,4-diaryl-pyrazol-3-one derivative with molecular formula C15H10Cl2N2O and a molecular weight of 305.2 g/mol [1]. The compound features two meta-chlorophenyl substituents at the N2 and C4 positions of the pyrazolone ring, conferring a computed XLogP of 4.4 and a topological polar surface area predictive of moderate membrane permeability [1]. It belongs to the pyrazolone family, a privileged scaffold in medicinal chemistry known for diverse biological activities; however, its specific substitution pattern distinguishes it from simpler or para-substituted analogs in terms of electronic distribution and steric profile [2].

1 Meta-chloro substitution pattern enables SAR and halogen-effect studies
2 Predicted tautomeric preference supports regioselective C4 derivatization
3 Verified InChIKey ensures procurement accuracy, avoiding identity confusion

2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one: Non-Interchangeability with Analogs


Generic substitution among pyrazolones is scientifically hazardous because the position and electronic nature of aryl substituents directly control the tautomeric equilibrium, nucleophilic reactivity, and molecular recognition events [1]. The 3-chlorophenyl groups in this compound create a unique combination of meta-electron-withdrawing effects and lipophilic bulk that is not reproducible by 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl analogs. Even closely related diaryl-pyrazolones can exhibit divergent solubility, metabolic stability, and target-binding profiles due to altered conformational preferences and hydrogen-bonding capabilities. Therefore, substituting this compound with an analog without experimental validation risks introducing uncontrolled variables that confound structure–activity relationship (SAR) interpretation and synthetic reproducibility.

Para- or ortho-chlorophenyl isomers may shift tautomeric equilibrium, altering reactivity and molecular recognition.

Non-chlorinated diphenyl analogs exhibit significantly lower lipophilicity and MW, likely changing ADME and assay behavior.

Biological equivalence with any analog remains unvalidated; direct substitution may confound SAR interpretation.

2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one: Differentiation Evidence Against Closest Analogs


Lipophilicity Difference vs. Diphenyl Analog

The target compound 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one has a computed XLogP of 4.4 [1]. In comparison, the non-chlorinated 2,4-diphenyl-1H-pyrazol-3-one analog is estimated to have an XLogP of approximately 2.8–3.1 based on additive fragment contributions (chlorine substitution typically adds ~0.7 log units per atom) [2]. This represents a difference of approximately +1.3 to +1.6 log units, corresponding to roughly a 20- to 40-fold higher partition coefficient favoring the dichloro compound.

Lipophilicity
Class-level
XLogP 4.4 vs ~2.8–3.1
Supports halogen-effect studies; significantly more hydrophobic than non-chlorinated analog.
Δ ≈ +1.3 to +1.6 log units; computed values.
Lipophilicity Drug Design Physicochemical Profiling

Tautomeric Equilibrium: Keto-Enol Preference Shift

NMR and X-ray crystallographic studies on the model compound 1-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrate that it exists predominantly as a dimeric 1H-pyrazol-3-ol form in nonpolar solvents (CDCl₃, C₆D₆) and as monomers in DMSO-d₆ [1]. The target compound, bearing an additional 4-(3-chlorophenyl) substituent, is expected to exhibit a shifted tautomeric equilibrium further toward the keto (1,2-dihydro-3H-pyrazol-3-one) form due to extended conjugation and steric effects from the 4-aryl group, based on class-level tautomeric trends in 4-substituted pyrazolones [2]. While direct quantitative measurement of the equilibrium constant (KT) for the target compound is not available in the public domain, the difference in dominant tautomeric species alters the C4 nucleophilic reactivity and hydrogen-bond donor/acceptor pharmacophore features compared to 4-unsubstituted or 4-alkyl analogs.

Tautomeric shift
Class-level
Keto-favored vs enol-dimer
Predicted preference may affect C4 reactivity and H-bonding pharmacophore.
Based on 4-aryl substitution trends; direct KT not reported.
Tautomerism Structural Chemistry Reactivity

Molecular Weight & Rotatable Bonds vs. Diphenyl Analog

The target compound has a molecular weight of 305.2 g/mol and 2 rotatable bonds [1]. The 2,4-diphenyl-1H-pyrazol-3-one analog, lacking the two chlorine atoms, has a molecular weight of approximately 236.3 g/mol. This 68.9 g/mol difference places the target compound closer to the upper limit of typical oral drug-like chemical space but still within acceptable boundaries, whereas the lighter analog is more compliant with strict 'rule-of-five' criteria. The chlorine atoms also contribute to a higher fraction of sp²-hybridized heavy atoms and lower rotatable bond count relative to molecular size, which may enhance conformational rigidity and target-binding specificity.

Molecular weight
Reported
305.2 vs 236.3 g/mol
Δ +68.9 g/mol shifts solubility and potential halogen bonding.
29% mass increase due to two chlorine atoms.
Molecular Properties Drug-likeness Permeability

Purity Benchmark for Procurement

A reputable vendor supplies 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one at a purity of 98% (HPLC) . This purity level is acceptable for most synthetic intermediate and biological screening applications. Researchers should verify that alternative sources provide equivalent or higher purity, as impurities arising from synthetic by-products (e.g., mono-chlorinated or regioisomeric species) can introduce artifacts in dose–response assays or confound SAR interpretation. A direct comparison to other vendors' purity specifications for this CAS is not currently available from the accessible data.

Purity
Data to verify
98% (HPLC)
Minimum recommended for synthetic and screening consistency.
Single-vendor specification; independent verification advised.
Quality Control Reproducibility Procurement

InChIKey Verification: Avoiding Confusion with Chlorthalidone

The InChIKey for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is LSRUOHOVDCISNX-UHFFFAOYSA-N [1]. This identifier is critical because multiple online sources erroneously associate CAS 64124-04-5 with chlorthalidone (a thiazide-like diuretic with a completely different isoindolinone-sulfonamide structure) . Using the InChIKey as a procurement filter ensures that the received compound is the intended pyrazolone and not a mislabeled pharmaceutical agent, which would render biological experiments invalid.

InChIKey
Specification review
LSRUOHOVDCISNX-UHFFFAOYSA-N
Unambiguous identity; prevents misidentification with chlorthalidone.
Distinct from thiazide diuretic InChIKey.
Identity Verification Procurement Accuracy Analytical Chemistry

Limitations of Biological Comparator Data

A systematic search of the peer-reviewed literature and patent databases (excluding prohibited sources) did not identify any study that directly compares the biological activity, selectivity, metabolic stability, or in vivo pharmacokinetics of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one with structurally defined close analogs (e.g., 2,4-bis(4-chlorophenyl)-, 2,4-bis(2-chlorophenyl)-, or mixed 3-chlorophenyl/phenyl derivatives) in the same assay under identical conditions. Consequently, claims of differential potency, selectivity, or superior drug-like properties for this specific compound relative to its nearest neighbors cannot be substantiated with the current public evidence base. Procurement decisions must therefore rely on the physicochemical differentiation, tautomeric class behavior, and identity verification evidence presented above, rather than on demonstrated biological superiority.

Biological data
Data to verify
No direct comparator studies
Biological differentiation not established; rely on physicochemical evidence.
Literature search found no head-to-head pharmacological comparisons.
Data Availability Research Gaps Procurement Caveats

2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one: Recommended Applications


Synthetic Intermediate for C4-Functionalized Pyrazolones

The compound's predicted keto-tautomer dominance and the presence of a nucleophilic C4 position make it a suitable starting material for regioselective C4-alkylation, acylation, or condensation reactions to generate libraries of 4-substituted pyrazolones [1]. Researchers developing SAR around the pyrazolone scaffold can leverage its distinct tautomeric profile (relative to 4-unsubstituted analogs) to achieve reproducible C4 derivatization with predictable regiochemical outcomes.

Reference Standard for Chromatographic Method Development

With a documented purity of 98% (HPLC) and a unique InChIKey (LSRUOHOVDCISNX-UHFFFAOYSA-N), this compound can serve as a retention time and mass spectral reference standard for liquid chromatography–mass spectrometry (LC–MS) methods aimed at detecting or quantifying diaryl-pyrazolones in complex mixtures [2]. Its distinct isotopic pattern from two chlorine atoms provides an additional confirmatory feature in mass spectrometry workflows.

Physicochemical Probe for Halogen Effects

The computed XLogP of 4.4 and MW of 305.2 g/mol position this compound as a moderately lipophilic, dichlorinated probe for studying how meta-chloro substitution influences membrane partitioning, plasma protein binding, and CYP450 metabolic stability relative to non-halogenated or para-halogenated pyrazolone controls [2]. Such studies can inform the design of optimized pyrazolone-based lead compounds where halogen positioning is a critical parameter.

CB1 Antagonist Intermediate

The pyrazole core with 3-chlorophenyl substitution is a recognized motif in cannabinoid CB1 receptor antagonist programs [3]. The target compound can serve as a late-stage intermediate or scaffold for further elaboration into CB1-targeting agents, provided its tautomeric state and reactivity at C4 are accounted for during synthetic planning.

Application
Selection Property
Validation Focus
C4-regioselective derivatization
Predicted keto-tautomer preference
Regiochemical outcome and derivative purity
LC-MS reference standard
Documented purity and unique InChIKey
Retention time and MS isotopic pattern (Cl₂)
Halogen-effect probe
Meta-chloro substitution and lipophilicity
Membrane partitioning and protein binding
CB1 antagonist intermediate
3-Chlorophenyl pyrazole scaffold
CB1 receptor affinity and SAR compatibility
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